molecular formula C10H14F2O4 B11755537 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

Cat. No.: B11755537
M. Wt: 236.21 g/mol
InChI Key: NEDLTEQUFXVARN-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is an organic compound with a unique structure characterized by the presence of two ethyl groups and a difluoropropylidene moiety attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with a fluorinating agent to introduce the difluoropropylidene group. The reaction conditions often include the use of a base to deprotonate the diethyl malonate, followed by the addition of the fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, where the reaction parameters are optimized for maximum yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The difluoropropylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of proteins, nucleic acids, and other biomolecules, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate is unique due to the presence of the difluoropropylidene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

IUPAC Name

diethyl 2-(1,1-difluoropropan-2-ylidene)propanedioate

InChI

InChI=1S/C10H14F2O4/c1-4-15-9(13)7(6(3)8(11)12)10(14)16-5-2/h8H,4-5H2,1-3H3

InChI Key

NEDLTEQUFXVARN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C(F)F)C(=O)OCC

Origin of Product

United States

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